molecular formula C12H8ClF3N2 B13119137 2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)pyrimidine

2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)pyrimidine

Cat. No.: B13119137
M. Wt: 272.65 g/mol
InChI Key: UQHOCRWAAFZTSN-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)pyrimidine is a chemical compound that features a pyrimidine ring substituted with a chloromethyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)pyrimidine typically involves the reaction of appropriate pyrimidine derivatives with chloromethylating agents and trifluoromethylphenyl precursors. One common method includes the use of radical trifluoromethylation, which involves the generation of carbon-centered radicals that react with trifluoromethylating agents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Radical initiators and catalysts are often employed in radical reactions to facilitate the formation of desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound.

Scientific Research Applications

2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)pyrimidine include other pyrimidine derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of both a chloromethyl group and a trifluoromethylphenyl group allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C12H8ClF3N2

Molecular Weight

272.65 g/mol

IUPAC Name

2-(chloromethyl)-5-[4-(trifluoromethyl)phenyl]pyrimidine

InChI

InChI=1S/C12H8ClF3N2/c13-5-11-17-6-9(7-18-11)8-1-3-10(4-2-8)12(14,15)16/h1-4,6-7H,5H2

InChI Key

UQHOCRWAAFZTSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)CCl)C(F)(F)F

Origin of Product

United States

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